molecular formula C15H14ClNO4S B6412142 5-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid CAS No. 1261981-44-5

5-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid

Cat. No.: B6412142
CAS No.: 1261981-44-5
M. Wt: 339.8 g/mol
InChI Key: SHHXUNIATPOZPS-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a benzoic acid moiety, and a dimethylsulfamoylphenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and controlling the parameters to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives .

Scientific Research Applications

5-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid is unique due to its specific structural features, such as the chloro group and the dimethylsulfamoylphenyl moiety.

Properties

IUPAC Name

3-chloro-5-[3-(dimethylsulfamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-17(2)22(20,21)14-5-3-4-10(9-14)11-6-12(15(18)19)8-13(16)7-11/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHXUNIATPOZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901147927
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-chloro-3′-[(dimethylamino)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901147927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261981-44-5
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-chloro-3′-[(dimethylamino)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261981-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-chloro-3′-[(dimethylamino)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901147927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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